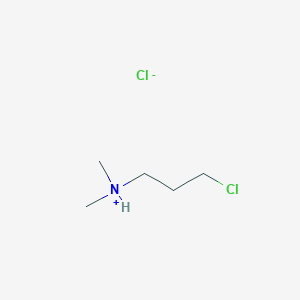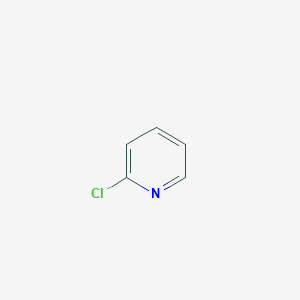
4-(1-萘基)-4-氧代丁酸
描述
The compound “4-(1-Naphthyl)-4-oxobutanoic acid” is a complex organic molecule. It likely contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to a four-carbon chain ending in a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for “4-(1-Naphthyl)-4-oxobutanoic acid” are not available, similar compounds often involve reactions such as Friedel-Crafts acylation, Grignard reactions, or condensation reactions .Molecular Structure Analysis
The molecular structure of “4-(1-Naphthyl)-4-oxobutanoic acid” would likely involve a naphthyl group attached to a four-carbon chain with a terminal carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of carboxylic acids, such as esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Naphthyl)-4-oxobutanoic acid” would depend on its exact molecular structure. Carboxylic acids typically exhibit acidic properties and can form hydrogen bonds .科学研究应用
抗菌活性
4-(1-萘基)-4-氧代丁酸及其衍生物已被用于合成具有抗菌特性的各种化合物。例如,该化合物与硫代氨基脲缩合,并与苯甲酰溴进一步缩合,导致形成 4,5-二氢-3(2H)吡啶并酮。这些化合物以及 4-(2-萘基)噻唑-5-基-乙酸衍生物已显示出中等的抗菌活性,表明在开发抗菌剂中具有潜在应用 (Verma 等,2003)。
光学性质和阿尔茨海默病诊断
该化合物的衍生物也因其光学性质和在阿尔茨海默病等疾病诊断中的潜在应用而受到探索。一种特定的衍生物,4-(2-{6-(1,1-二氰丙-1-烯-2-基)萘-2-基氨基}乙氧基)-4-氧代丁酸,被合成为 β-淀粉样蛋白的荧光探针。该化合物在体外显示出对 Aβ(1-40) 聚集体的高结合亲和力,证明了其作为阿尔茨海默病分子诊断的强大荧光探针的潜力 (Fa 等,2015)。
三环四氢苯并吲哚的合成
该化合物已用于通过 Pd(OAc)2 催化的分解合成三环四氢苯并吲哚化合物。这些三环吲哚化合物在制药和材料科学中具有潜在应用 (Rosenberg 等,2009)。
多环芳烃的半抗原
该化合物及其衍生物已被合成并表征为多环芳烃 (PAH) 的半抗原。这些半抗原已被证明能够诱导针对 PAH 的特异性抗体,表明在环境监测和污染控制中具有潜在应用 (Li 等,2011)。
细胞毒性和抗疟活性
一项研究从土壤真菌镰刀菌中分离出该化合物的新的琥珀酸酯衍生物,并评估了其对各种癌细胞系的细胞毒性和其抗疟活性。该化合物对乳腺癌细胞表现出显着的细胞毒活性,并具有轻度的抗疟活性,表明在癌症治疗和疟疾控制中具有潜在应用 (Tadpetch 等,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-naphthalen-1-yl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXYDHOGAIPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298890 | |
| Record name | 4-(1-Naphthyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthyl)-4-oxobutanoic acid | |
CAS RN |
4653-13-8 | |
| Record name | 4653-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Naphthyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(naphthalen-1-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

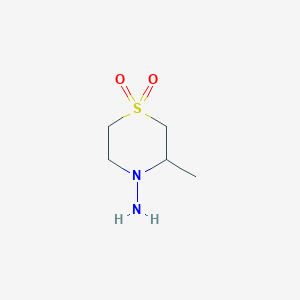
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
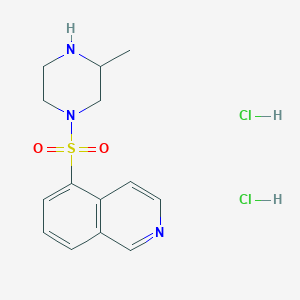
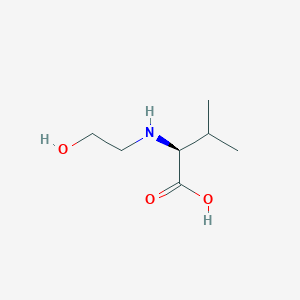
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)

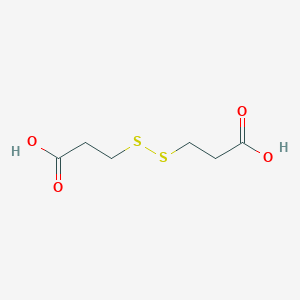
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)


